molecular formula C31H40O2 B12475309 4-(4-{[4-(Dodecyloxy)phenyl]ethynyl}phenyl)-2-methylbut-3-yn-2-ol

4-(4-{[4-(Dodecyloxy)phenyl]ethynyl}phenyl)-2-methylbut-3-yn-2-ol

Cat. No.: B12475309
M. Wt: 444.6 g/mol
InChI Key: ZFDZGFLPBFUJBZ-UHFFFAOYSA-N
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Description

4-(4-{[4-(Dodecyloxy)phenyl]ethynyl}phenyl)-2-methylbut-3-yn-2-ol is a complex organic compound with the molecular formula C31H40O2 It is characterized by its unique structure, which includes a dodecyloxy group, phenyl rings, and an ethynyl linkage

Preparation Methods

The synthesis of 4-(4-{[4-(Dodecyloxy)phenyl]ethynyl}phenyl)-2-methylbut-3-yn-2-ol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(4-{[4-(Dodecyloxy)phenyl]ethynyl}phenyl)-2-methylbut-3-yn-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl groups to form alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

    Addition: The ethynyl groups can participate in addition reactions with halogens or hydrogen halides, forming dihalo or haloalkane derivatives.

Scientific Research Applications

4-(4-{[4-(Dodecyloxy)phenyl]ethynyl}phenyl)-2-methylbut-3-yn-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-{[4-(Dodecyloxy)phenyl]ethynyl}phenyl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. Its ethynyl groups and phenyl rings allow for strong π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

4-(4-{[4-(Dodecyloxy)phenyl]ethynyl}phenyl)-2-methylbut-3-yn-2-ol can be compared with similar compounds such as:

Properties

Molecular Formula

C31H40O2

Molecular Weight

444.6 g/mol

IUPAC Name

4-[4-[2-(4-dodecoxyphenyl)ethynyl]phenyl]-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C31H40O2/c1-4-5-6-7-8-9-10-11-12-13-26-33-30-22-20-28(21-23-30)15-14-27-16-18-29(19-17-27)24-25-31(2,3)32/h16-23,32H,4-13,26H2,1-3H3

InChI Key

ZFDZGFLPBFUJBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC(C)(C)O

Origin of Product

United States

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